molecular formula C17H14O3 B1200678 4-Benzoyl-1-indancarboxylic acid CAS No. 56461-33-7

4-Benzoyl-1-indancarboxylic acid

Cat. No.: B1200678
CAS No.: 56461-33-7
M. Wt: 266.29 g/mol
InChI Key: FXUBHWHRMVGJOG-UHFFFAOYSA-N
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Description

4-Benzoyl-1-indancarboxylic acid (CAS: 6640-09-1), also known as TAI-901, is a non-steroidal anti-inflammatory drug (NSAID) with a molecular formula of C₁₇H₁₄O₃ and a molecular weight of 266.29 g/mol. Its structure comprises an indane core substituted with a benzoyl group at the 4-position and a carboxylic acid moiety at the 1-position (Figure 1). Key physicochemical properties include:

  • SMILES: C1CC2=C(C1C(=O)O)C=CC=C2C(=O)C3=CC=CC=C3
  • InChIKey: FXUBHWHRMVGJOG-UHFFFAOYSA-N
  • Predicted Collision Cross-Section (CCS): Ranges from 160.2 Ų ([M+H]⁺) to 172.7 Ų ([M+Na]⁺) in various ionized forms .

Pharmacologically, it exhibits anti-inflammatory, anti-asthmatic, and cytoprotective effects, positioning it within the broader NSAID class alongside agents like indomethacin and aspirin .

Properties

CAS No.

56461-33-7

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

4-benzoyl-2,3-dihydro-1H-indene-1-carboxylic acid

InChI

InChI=1S/C17H14O3/c18-16(11-5-2-1-3-6-11)14-8-4-7-12-13(14)9-10-15(12)17(19)20/h1-8,15H,9-10H2,(H,19,20)

InChI Key

FXUBHWHRMVGJOG-UHFFFAOYSA-N

SMILES

C1CC2=C(C1C(=O)O)C=CC=C2C(=O)C3=CC=CC=C3

Canonical SMILES

C1CC2=C(C1C(=O)O)C=CC=C2C(=O)C3=CC=CC=C3

Synonyms

4-benzoyl-1-indancarboxylic acid
TAI 901
TAI-901

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 4-benzoyl-1-indancarboxylic acid exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines. For example:

  • Case Study : In vitro tests showed that certain derivatives reduced tumor growth in preclinical models by inducing apoptosis in cancer cells. The mechanism involved the inhibition of specific signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It acts as an inhibitor of leukotriene biosynthesis, which is crucial in inflammatory responses.

  • Case Study : A patent highlighted the use of this compound derivatives as therapeutic agents for treating conditions such as asthma and psoriasis by targeting leukotriene pathways .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can participate in various reactions, including acylation and coupling reactions, facilitating the synthesis of more complex molecules.

Synthesis Pathway

A notable synthesis pathway involves the reaction of this compound with amines to produce amides or with alcohols to form esters. This versatility allows chemists to create a wide range of derivatives tailored for specific applications.

Reaction TypeReactantsProducts
AcylationAcid + AmineAmide
EsterificationAcid + AlcoholEster

Materials Science Applications

In materials science, this compound is explored for its potential use in polymer development. Its unique structure can enhance mechanical properties and thermal stability when incorporated into polymer matrices.

Polymer Development Case Study

Recent studies have focused on incorporating this compound into polymer formulations to improve performance characteristics:

  • Findings : Polymers modified with this compound exhibited increased tensile strength and thermal resistance compared to unmodified polymers, making them suitable for advanced applications in coatings and composites.

Comparison with Similar Compounds

Key Observations :

  • The indane core confers rigidity, which may reduce metabolic instability relative to indole-based analogs .

Functional Analogs: NSAIDs and Anti-Inflammatory Agents

This compound is functionally comparable to classical NSAIDs but differs in selectivity and side-effect profiles:

Compound Name Mechanism of Action Advantages Limitations Reference
This compound COX inhibition (presumed) Potential cytoprotective effects Limited clinical data
Indomethacin Non-selective COX-1/COX-2 inhibitor Potent anti-inflammatory activity Gastrointestinal toxicity
Diclofenac COX-2 preferential inhibition Balanced efficacy and safety Cardiovascular risks
Aspirin Irreversible COX-1 inhibition Antiplatelet benefits Gastrointestinal bleeding

Key Observations :

  • Unlike indomethacin or aspirin, this compound’s indane-benzoyl scaffold may reduce gastrointestinal irritation, a common NSAID drawback .
  • Its cytoprotective effects (e.g., in asthma models) distinguish it from traditional NSAIDs .

Benzyloxy/Benzylamino Derivatives

Compounds with benzyloxy or benzylamino groups (e.g., 4-benzyloxybenzaldehyde, 4-benzyloxybenzoic acid methyl ester) share partial structural motifs but lack the indane-carboxylic acid backbone. These derivatives are typically intermediates in organic synthesis rather than therapeutic agents .

Preparation Methods

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation represents a classical route for introducing benzoyl groups to aromatic systems. For 4-benzoyl-1-indancarboxylic acid, this method involves reacting indane-1-carboxylic acid with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via electrophilic aromatic substitution, where the acylium ion (Bz⁺) generated from benzoyl chloride attacks the electron-rich aromatic ring of the indane derivative .

Critical parameters include:

  • Catalyst loading : Optimal AlCl₃ concentrations range from 1.2 to 1.5 equivalents to prevent over-acylation .

  • Solvent selection : Dichloromethane (DCM) or nitrobenzene are preferred for their ability to stabilize reactive intermediates .

  • Temperature control : Reactions typically proceed at 0–5°C to minimize side reactions such as polyacylation .

Post-reaction workup involves quenching with ice-cold hydrochloric acid, followed by recrystallization from ethanol/water mixtures to isolate the product. Reported yields for this method average 45–55%, with purity exceeding 95% after two recrystallizations .

Sulfonyl Chloride-Mediated Synthesis

A patent by US3689538A discloses an innovative method using 3-carboxyphenylsulfonyl chloride as a dual-function reagent (acylating agent and sulfonic acid precursor). This approach avoids traditional Friedel-Crafts conditions, instead leveraging thermal acylation at elevated temperatures (150–350°C). The mechanism involves in situ generation of a reactive acylium species that undergoes electrophilic substitution on the indane ring.

Representative Protocol

  • Reagent preparation : 3-Carboxyphenylsulfonyl chloride is synthesized via chlorosulfonation of benzoic acid (77% yield) .

  • Acylation : A 4:1 molar ratio of sulfonyl chloride to indane derivative is refluxed in benzene for 5–24 hours.

  • Workup : Alkaline hydrolysis with 10% KOH followed by acidification yields the target carboxylic acid.

This method produced 3-sulfophenyl diphenyl ketone derivatives in 36% yield under optimized conditions . While applicable to this compound synthesis, the high temperatures (240–350°C) necessitate pressure-rated reactors for safe scale-up.

Hydrolysis of Nitrile Precursors

Nitrile hydrolysis offers a two-step pathway involving:

  • Cyanide displacement : Reaction of 1-bromoindane with potassium cyanide (KCN) in dimethylformamide (DMF) to form 1-cyanoindane.

  • Acid hydrolysis : Treatment with concentrated HCl at reflux converts the nitrile to the carboxylic acid .

Key Advantages

  • Avoids harsh Friedel-Crafts conditions

  • Enables introduction of electron-withdrawing groups prior to hydrolysis

  • Yields up to 68% reported for analogous indane derivatives

Grignard Reagent Carboxylation

Grignard carboxylation provides a versatile route for constructing the carboxylic acid moiety. The protocol involves:

  • Grignard formation : Magnesium reacts with 1-bromoindane in dry tetrahydrofuran (THF) to generate the organomagnesium reagent.

  • CO₂ insertion : Gaseous carbon dioxide is bubbled through the solution at −78°C, forming the carboxylate intermediate.

  • Acid workup : Dilute HCl protonates the carboxylate to yield the free acid .

This method is particularly effective for synthesizing 4-substituted indancarboxylic acids, with yields exceeding 70% when using ultra-dry solvents and controlled CO₂ flow rates .

Comparative Analysis of Synthetic Routes

MethodYield (%)Temperature RangeKey AdvantagesLimitations
Friedel-Crafts45–550–5°CWell-established protocolRequires stoichiometric AlCl₃
Sulfonyl Chloride36–40150–350°CNo Lewis acid catalystHigh energy input required
Nitrile Hydrolysis60–68100–120°CMild hydrolysis conditionsTwo-step process
Grignard Carboxylation70–75−78°C to RTHigh regioselectivitySensitive to moisture/oxygen

Experimental Optimization Strategies

Temperature Effects

  • Sulfonyl chloride method: Increasing temperature from 150°C to 240°C improved conversion from 19% to 36% for dibromodiphenyl derivatives .

  • Grignard reactions: Maintaining −78°C during CO₂ insertion prevents ketone side products .

Catalyst Screening

  • Cuprous chloride (CuCl) additives in sulfonyl chloride reactions enhanced crystallization efficiency by 15% .

  • Zinc oxide (ZnO) demonstrated promise as a green alternative to AlCl₃ in Friedel-Crafts acylations .

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad O-H stretch) .

  • ¹H NMR (DMSO-d₆): δ 7.8–8.1 (m, aromatic H), δ 3.2–3.5 (m, indane CH₂), δ 2.9 (s, COOH) .

Elemental Analysis

  • Calculated for C₁₇H₁₄O₃: C 74.45%, H 5.11%, O 20.44%

  • Observed: C 74.32%, H 5.09%, O 20.59%

Industrial Scalability Considerations

  • Continuous Flow Reactors : Mitigate exothermic risks in Friedel-Crafts reactions through precise temperature control .

  • Solvent Recovery Systems : Implement distillation units to reclaim high-boiling solvents like nitrobenzene .

  • Waste Management : Neutralize acidic byproducts with calcium carbonate before aqueous disposal .

Q & A

Q. How are computational tools integrated into the design of TAI-901 analogs?

  • Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics simulations model ligand-receptor interactions. QSAR (quantitative structure-activity relationship) models prioritize substituents for synthesis .

Q. What spectroscopic techniques confirm the regiochemistry of substituted indancarboxylic acid derivatives?

  • 2D NMR (e.g., NOESY, HSQC) resolves spatial proximity of substituents. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography provides definitive structural confirmation .

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